molecular formula C14H7ClF6N4O5 B3067244 2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- CAS No. 79614-91-8

2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-

Cat. No.: B3067244
CAS No.: 79614-91-8
M. Wt: 460.67 g/mol
InChI Key: VPAHINIMIAFMMR-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-, also known as Fluazinam, is a chemical compound with the molecular formula C13H4Cl2F6N4O4 and a molar mass of 465.1 g/mol. It is a trifluoromethylated pyridine derivative, which is known for its distinctive physical and chemical properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluazinam typically involves multiple steps, starting with the chlorination of pyridine derivatives followed by nitration and trifluoromethylation reactions. The reaction conditions often require the use of strong acids and oxidizing agents to introduce the trifluoromethyl group and nitro groups at specific positions on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of Fluazinam is carried out using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process involves the careful handling of hazardous chemicals and the implementation of safety measures to prevent accidents and environmental contamination.

Chemical Reactions Analysis

Types of Reactions: Fluazinam undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its chemical structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed: The major products formed from these reactions include various derivatives of Fluazinam with different functional groups, which can be used in different applications such as agrochemicals and pharmaceuticals.

Scientific Research Applications

Fluazinam has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new chemical compounds.

  • Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of agrochemicals, particularly as a fungicide in crop protection.

Mechanism of Action

The mechanism by which Fluazinam exerts its effects involves the inhibition of specific enzymes and pathways in target organisms. It acts by interfering with the fungal cell membrane integrity and disrupting essential metabolic processes, leading to the death of the fungus.

Molecular Targets and Pathways:

  • Enzyme Inhibition: Fluazinam inhibits enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.

  • Pathway Disruption: It disrupts the electron transport chain and other metabolic pathways essential for fungal growth and reproduction.

Comparison with Similar Compounds

  • Trifluoromethylpyridine derivatives

  • Other fungicides with similar functional groups

Properties

IUPAC Name

3-chloro-N-[3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF6N4O5/c1-30-11-6(14(19,20)21)3-8(24(26)27)9(10(11)25(28)29)23-12-7(15)2-5(4-22-12)13(16,17)18/h2-4H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAHINIMIAFMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF6N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229809
Record name 2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79614-91-8
Record name 2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079614918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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